molecular formula C14H12Br2 B14422577 Benzene, 1,1'-ethylidenebis[bromo- CAS No. 85920-42-9

Benzene, 1,1'-ethylidenebis[bromo-

Cat. No.: B14422577
CAS No.: 85920-42-9
M. Wt: 340.05 g/mol
InChI Key: LZXRKUSUHILIKW-UHFFFAOYSA-N
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Description

Benzene, 1,1’-ethylidenebis[bromo-] is an organic compound with the molecular formula C14H14Br2 It is a derivative of benzene, where two benzene rings are connected by an ethylidene bridge, and each benzene ring is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-ethylidenebis[bromo-] typically involves the bromination of 1,1’-ethylidenebisbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,1’-ethylidenebis[bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as distillation and recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-ethylidenebis[bromo-] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-ethylidenebis[bromo-] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-ethylidenebis[bromo-] involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. The ethylidene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-ethylidenebis-: Lacks the bromine substituents, resulting in different reactivity and applications.

    Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: Contains additional ether linkages, leading to different chemical properties and uses.

Uniqueness

Benzene, 1,1’-ethylidenebis[bromo-] is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications in various fields. The combination of the ethylidene bridge and bromine substituents makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

85920-42-9

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1-bromo-2-[1-(2-bromophenyl)ethyl]benzene

InChI

InChI=1S/C14H12Br2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3

InChI Key

LZXRKUSUHILIKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)C2=CC=CC=C2Br

Origin of Product

United States

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